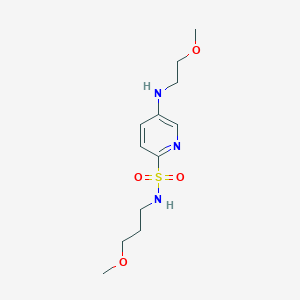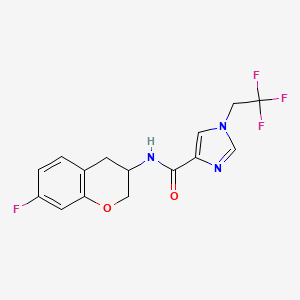![molecular formula C15H26N4O5 B7434888 3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid](/img/structure/B7434888.png)
3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid, also known as Boc-Lys(Mtt)-OH, is a chemical compound that is widely used in scientific research. It is a derivative of lysine, an amino acid that is commonly found in proteins. Boc-Lys(Mtt)-OH is used in the synthesis of peptides, which are important molecules in biological research.
Mécanisme D'action
3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid(Mtt)-OH does not have a specific mechanism of action as it is used as a building block in the synthesis of peptides. However, peptides synthesized using this compound(Mtt)-OH can have various biological activities depending on their sequence and structure. For example, peptides can be designed to bind to specific receptors or enzymes, inhibit protein-protein interactions, or modulate immune responses.
Biochemical and Physiological Effects
This compound(Mtt)-OH itself does not have any biochemical or physiological effects as it is used as a building block in the synthesis of peptides. However, peptides synthesized using this compound(Mtt)-OH can have various biochemical and physiological effects depending on their sequence and structure. For example, peptides can act as agonists or antagonists of receptors, modulate enzyme activity, or affect cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid(Mtt)-OH has several advantages for lab experiments. It is a stable compound that can be stored for long periods of time without degradation. It is also readily available from commercial suppliers and can be synthesized in-house using standard methods. However, this compound(Mtt)-OH has some limitations. It is relatively expensive compared to other amino acid derivatives and requires careful handling due to its toxicity.
Orientations Futures
For the use of 3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid(Mtt)-OH in scientific research include the development of novel peptide-based therapeutics, the use of peptides as diagnostic tools, and the development of new methods for peptide synthesis.
Méthodes De Synthèse
3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid(Mtt)-OH is synthesized by reacting this compound-OH with Mtt-Cl in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide. After the reaction, the product is purified by column chromatography to obtain pure this compound(Mtt)-OH. This synthesis method is widely used in research laboratories and has been optimized for high yield and purity.
Applications De Recherche Scientifique
3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid(Mtt)-OH is used in the synthesis of peptides, which are important molecules in biological research. Peptides are used as probes to study protein-protein interactions, enzyme activity, and other biological processes. This compound(Mtt)-OH is used as a building block in the synthesis of peptides by solid-phase peptide synthesis (SPPS). SPPS is a widely used method for peptide synthesis and involves the stepwise addition of amino acids to a growing peptide chain. This compound(Mtt)-OH is used as a protected lysine residue in SPPS, which allows for the selective deprotection of other amino acid residues during peptide synthesis.
Propriétés
IUPAC Name |
3-[6-[(5-oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O5/c20-12(16-7-5-14(22)23)4-2-1-3-6-17-15(24)19-10-11-8-13(21)18-9-11/h11H,1-10H2,(H,16,20)(H,18,21)(H,22,23)(H2,17,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGRUNSAAVYUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CNC(=O)NCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide](/img/structure/B7434813.png)
![methyl 4-[[6-(oxan-4-yloxy)pyrimidin-4-yl]amino]-1H-pyrrole-2-carboxylate](/img/structure/B7434816.png)

![3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole](/img/structure/B7434831.png)
![3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid](/img/structure/B7434845.png)
![N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7434852.png)
![3-[6-[[(1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434868.png)
![2-(2,4-Dimethylphenyl)-5-[[1-(oxan-2-yl)cyclopropyl]methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7434879.png)
![[5-Chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7434882.png)
![3-[6-[[3-(1-Hydroxyethyl)pyrrolidine-1-carbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434895.png)
![N-[1-(furan-2-yl)-4-methoxybutan-2-yl]-1,6-naphthyridin-5-amine](/img/structure/B7434902.png)
![2-[1-(4-Pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine](/img/structure/B7434909.png)

![5-(4-Cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B7434911.png)